Reparixin
Übersicht
Beschreibung
Reparixin ist ein kleines Molekül, das als allosterischer Inhibitor der Chemokinrezeptoren CXCR1 und CXCR2 wirkt. Es wurde auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Entzündungszuständen untersucht, darunter schwere COVID-19-Pneumonie, metastasierender Brustkrebs und Transplantation von Pankreasinseln bei Typ-1-Diabetes mellitus .
Wissenschaftliche Forschungsanwendungen
Medizin: Reparixin wurde auf seine Rolle bei der Reduzierung von Entzündungen und der Verbesserung der klinischen Ergebnisse bei Patienten mit schwerer COVID-19-Pneumonie untersucht Es wurde auch auf sein Potenzial zur Behandlung von metastasierendem Brustkrebs und zur Verhinderung von primären Transplantatdysfunktionen bei der Transplantation von Pankreasinseln untersucht.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Wirkung von Interleukin-8 (CXCL8) hemmt, indem es an seine Rezeptoren CXCR1 und CXCR2 bindet . Diese Hemmung reduziert die Entzündungsreaktion, was besonders bei Erkrankungen wie schwerer COVID-19-Pneumonie von Vorteil ist, bei denen übermäßige Entzündungen zu schweren Gewebeschäden führen können .
Wirkmechanismus
Target of Action
Reparixin is an investigational, oral, low-molecular-weight drug that primarily targets the chemokine receptors CXCR1 and CXCR2 . These receptors are known to bind to CXCL8 (also known as interleukin-8 or IL-8) , an inflammatory-signaling protein . The CXCR1 receptor has been identified on breast cancer stem cells (CSCs), suggesting a role in cancer progression
Biochemische Analyse
Biochemical Properties
Reparixin interacts with the IL-8 pathway, specifically binding to two IL-8 receptors, CXCR1 and CXCR2 . This interaction inhibits the inflammatory action of IL-8 , a proinflammatory chemokine implicated in the metastasis and progression of multiple malignancies .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to reduce disease progression in patients hospitalized with severe COVID-19 pneumonia . It also reduced neutrophil recruitment in the lung by approximately 50% in a model of LPS-induced acute lung injury .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the IL-8 receptors, CXCR1 and CXCR2 . This binding inhibits the inflammatory action of IL-8, which may be useful in reducing the hyperinflammatory response in patients with severe COVID-19 pneumonia .
Temporal Effects in Laboratory Settings
In a Phase 3, randomized, double-blind, placebo-controlled, multicenter study, hospitalized adult patients with severe COVID-19 pneumonia were randomized to receive oral this compound 1200 mg three times daily or placebo for up to 21 days or until hospital discharge . The effects of this compound were observed over this period .
Analyse Chemischer Reaktionen
Reparixin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion:
Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.
Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen für diese Reaktionen sind in der verfügbaren Literatur nicht ausführlich beschrieben
Vergleich Mit ähnlichen Verbindungen
Reparixin gehört zu einer Gruppe von dualen CXCR1/2-Kleinmolekülantagonisten, zu denen auch Verbindungen wie Ladarixin, DF2162 und DF2755A gehören . Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihren spezifischen chemischen Strukturen und therapeutischen Anwendungen unterscheiden. Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und seinen inhibitorischen Wirkungen auf die CXCL8-CXCR1/2-Achse .
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für Reparixin beinhalten die Herstellung seiner Schlüsselintermediate und des Endprodukts durch eine Reihe chemischer Reaktionen. detaillierte Informationen über die spezifischen Syntheserouten und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht readily verfügbar .
Eigenschaften
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRVXQXKZXMHP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046509 | |
Record name | Reparixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266359-83-5 | |
Record name | Repertaxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reparixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reparixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reparixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Reparixin, and how does it work?
A: this compound is a small molecule that acts as an allosteric inhibitor of CXCR1 and CXCR2, receptors for the chemokine CXCL8 (also known as Interleukin-8). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and preventing CXCL8 from binding and activating downstream signaling pathways involved in inflammation, cell proliferation, and migration.
Q2: What are the downstream effects of this compound binding to CXCR1/2 receptors?
A: this compound binding to CXCR1/2 leads to the inhibition of various downstream signaling pathways, including the PI3K/AKT, JAK2/STAT3, and NF-κB pathways. [, , , , , ] This inhibition results in decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, CCL3), reduced neutrophil recruitment, and attenuated cancer stem cell self-renewal. [, , , , , , , , ]
Q3: How does this compound impact the tumor microenvironment?
A3: Research suggests that this compound can modulate the tumor microenvironment by:
- Reducing Cancer Stem Cell (CSC) populations: this compound treatment has been shown to reduce the number of aldehyde dehydrogenase positive (ALDH+) breast CSCs. [, , , ]
- Inhibiting Epithelial-Mesenchymal Transition (EMT): this compound has demonstrated an ability to decrease EMT in thyroid cancer cells, potentially hindering their invasive and metastatic potential. []
- Modulating cytokine release: Treatment with this compound can influence the release of cytokines such as IL-6 and IL-8 from both tumor cells and surrounding stromal cells. [, ]
Q4: What is the pharmacokinetic profile of this compound?
A: Studies in rats and dogs show that this compound is rapidly absorbed and extensively metabolized, primarily through oxidation of the isobutyl side-chain in rats and hydrolysis of the amide bond in dogs. [] Urinary excretion is the major elimination route in both species. [] In humans, this compound exhibits rapid absorption with a median Tmax of about 1.5 hours and a half-life of approximately 1.5 hours. []
Q5: Has this compound shown efficacy in preclinical or clinical studies?
A5: Preclinical studies have shown that this compound can:
- Reduce fibrosis in a mouse model of myelofibrosis. [, ]
- Decrease tumor growth and metastasis in xenograft models of breast and thyroid cancer. [, ]
- Improve islet cell engraftment in a mouse model of islet transplantation. []
- Protect against brain damage in a mouse model of ischemic stroke. []
- COVID-19: A phase 2 trial in hospitalized patients with severe COVID-19 pneumonia suggested that this compound might improve clinical outcomes compared to standard care. []
- Islet transplantation: While a pilot study indicated potential for improving islet engraftment, a subsequent phase 3 trial did not confirm a benefit in patients receiving islet allotransplants. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.